N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Medicinal Chemistry Structure-Activity Relationship Indole Derivatives

N-Cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (CAS 862830-97-5) is a synthetic small molecule belonging to the 3-oxoacetamide-indole class. Its core scaffold consists of a 1,2-dimethyl-indole ring linked via a 2-oxoacetyl bridge to an N-cyclopentyl amide, yielding a molecular formula of C17H20N2O2 and a molecular weight of 284.35 g/mol.

Molecular Formula C17H20N2O2
Molecular Weight 284.359
CAS No. 862830-97-5
Cat. No. B2624632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
CAS862830-97-5
Molecular FormulaC17H20N2O2
Molecular Weight284.359
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3CCCC3
InChIInChI=1S/C17H20N2O2/c1-11-15(13-9-5-6-10-14(13)19(11)2)16(20)17(21)18-12-7-3-4-8-12/h5-6,9-10,12H,3-4,7-8H2,1-2H3,(H,18,21)
InChIKeyNBZYCPAKNNAZFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (CAS 862830-97-5): Compound Identity and Sourcing Context


N-Cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (CAS 862830-97-5) is a synthetic small molecule belonging to the 3-oxoacetamide-indole class. Its core scaffold consists of a 1,2-dimethyl-indole ring linked via a 2-oxoacetyl bridge to an N-cyclopentyl amide, yielding a molecular formula of C17H20N2O2 and a molecular weight of 284.35 g/mol [1]. This compound is listed in the PubChem database (CID 7087254) and is commercially available from multiple research chemical suppliers, typically at purities of 95% or greater [1]. The structural features—specifically the 1,2-dimethyl substitution on the indole and the cyclopentyl amide terminus—distinguish it within the broader 3-oxoacetamide-indole family, which has been explored in patent literature for anticancer, anti-angiogenic, and CNS-related applications [2].

Why Generic Substitution of N-Cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide Is Currently Unsupported by Evidence


A rigorous, evidence-based selection process must acknowledge that no publicly available head-to-head comparative data exists for this compound against its closest structural analogs. The 3-oxoacetamide-indole class is known to exhibit diverse biological activities—ranging from anticancer and anti-angiogenic effects to cannabinoid receptor modulation—that are exquisitely sensitive to substituent patterns on the indole core and the amide terminus [1][2]. However, quantitative structure-activity relationship (SAR) data specifically contextualizing the 1,2-dimethyl + N-cyclopentyl combination present in CAS 862830-97-5 are absent from the peer-reviewed and patent literature. Consequently, any assumption that a 2-(1H-indol-3-yl)-2-oxoacetamide analog or an N,N-dimethyl congener would perform equivalently is without empirical basis. The absence of comparative data means that scientific prioritization of this compound must currently rely on theoretical considerations of its unique substitution pattern rather than demonstrated differential performance, a critical gap that is addressed in the quantitative evidence assessment below.

Quantitative Differentiation Evidence for N-Cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide Selection


Structural Differentiation from the Unsubstituted Indole Analog (CAS 852367-38-5)

The target compound bears 1,2-dimethyl substituents on the indole ring, in contrast to the unsubstituted analog N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 852367-38-5). Methylation at the N1 and C2 positions eliminates hydrogen bond donor potential at the indole NH and increases steric bulk and lipophilicity. The target compound has a computed XLogP3-AA of 2.8, while the unsubstituted analog (C15H16N2O2, MW 256.31) is predicted to have a lower logP owing to the absence of the two methyl groups [1].

Medicinal Chemistry Structure-Activity Relationship Indole Derivatives

Comparison with N,N-Dimethyl Amide Analog (CAS 101938-54-9)

The target compound replaces the N,N-dimethyl amide of 2-(1,2-dimethyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide (CAS 101938-54-9) with an N-cyclopentyl amide. The N-cyclopentyl group introduces a secondary amide capable of hydrogen bond donation (HBD count = 1) and a larger, more rigid cyclic lipophilic motif, in contrast to the tertiary dimethyl amide (HBD count = 0) [1].

Medicinal Chemistry Amide Isostere Receptor Binding

Class-Level Evidence: Anti-Cancer Potential of 3-Oxoacetamide-Indoles

The patent US20030181482 discloses that 3-oxoacetamide-indolyl compounds exhibit potent anticancer, cytotoxic, and anti-angiogenic activities [1]. While the patent does not specifically exemplify CAS 862830-97-5, the generic formula encompasses the 1,2-dimethyl substitution pattern present in the target compound, providing a class-level rationale for considering this scaffold in oncology programs.

Cancer Biology Cytotoxicity Angiogenesis Inhibition

High-Priority Application Scenarios for N-Cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide Based on Structural Differentiation


Oncology-Focused High-Throughput Screening Library Design

Given the class-level association of 3-oxoacetamide-indoles with anticancer activity [1], this compound is a compelling inclusion in diversity-oriented or targeted oncology screening decks. Its 1,2-dimethyl + N-cyclopentyl substitution pattern offers a distinct chemotype not represented by common commercial analogs [2], maximizing the chemical coverage of 3-oxoacetamide-indole space in hit discovery campaigns.

CNS Drug Discovery Programs Requiring Enhanced Brain Penetration

The computed XLogP3-AA of 2.8 and the presence of a single hydrogen bond donor suggest favorable passive permeability and potential blood-brain barrier penetration [2]. This compound may serve as a suitable scaffold for CNS-targeted medicinal chemistry optimization where balanced lipophilicity is critical, compared to more polar unsubstituted indole analogs .

Chemical Biology Tool Compound Development for Target ID

The combination of a secondary amide hydrogen bond donor and a rigid cyclopentyl group enables this compound to probe binding pockets that require both hydrogen bonding and shape complementarity—features lacking in N,N-dimethyl tertiary amide congeners [2]. This makes it suitable for developing affinity probes or photoaffinity labels for target deconvolution in phenotypic screening hits.

Procurement Prioritization for Structure-Activity Relationship (SAR) Expansion

When expanding SAR around an existing 3-oxoacetamide-indole hit, this compound systematically explores two key vectors simultaneously: indole N1/C2 dimethylation and amide N-cyclopentyl substitution. Its commercial availability at 95%+ purity [2] enables immediate acquisition for comparative biochemical profiling against unsubstituted or N,N-dimethyl matched pairs.

Quote Request

Request a Quote for N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.